2,3-Difluoro-4-iodobenzoic acid
Overview
Description
2,3-Difluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
2,3-Difluoro-4-iodobenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-difluorobenzoic acid with iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst to facilitate the iodination process. Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
2,3-Difluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of this compound derivatives with additional functional groups.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically require palladium catalysts and boronic acids as reagents.
Scientific Research Applications
2,3-Difluoro-4-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2,3-difluoro-4-iodobenzoic acid depends on its specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the presence of the fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions, leading to the desired biological effects.
Comparison with Similar Compounds
2,3-Difluoro-4-iodobenzoic acid can be compared with other similar compounds, such as:
2,3-Difluorobenzoic acid: Lacks the iodine atom, which significantly alters its reactivity and applications.
4-Iodobenzoic acid: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2,4-Difluoroiodobenzene:
The uniqueness of this compound lies in the combination of fluorine and iodine substituents, which impart distinct electronic and steric effects, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2,3-difluoro-4-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFOSYYOBKIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448175 | |
Record name | 2,3-Difluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501433-05-2 | |
Record name | 2,3-Difluoro-4-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501433-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,3-difluoro-4-iodobenzoic acid in this study?
A: The synthesis of this compound highlights the effectiveness of the "basicity gradient-driven migration of iodine" strategy []. This method allows for the regioselective introduction of iodine at different positions on the benzene ring, which is not easily achievable by traditional methods. In this specific case, 2,3-difluoro-1,4-diiodobenzene was treated with butyllithium, leading to selective lithium-iodine exchange at the 4-position followed by carboxylation to yield this compound []. This control over the position of substituents is crucial in organic synthesis, as it can significantly impact the properties and reactivity of the final compound.
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